

Industrial Applications of C10 Branched Alkanes: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-Ethyl-2,4-dimethylhexane

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This document provides a detailed overview of the industrial applications of C10 branched alkanes, supported by quantitative data, experimental protocols, and visualizations to facilitate research and development. C10 branched alkanes, or isoalkanes, are valued for their unique physicochemical properties, which differ significantly from their linear counterpart, n-decane. These properties, including lower freezing points, higher octane ratings, and varied solvent characteristics, make them suitable for a range of specialized applications.

Applications Overview

C10 branched alkanes are utilized across several key industrial sectors:

- **Fuels and Fuel Additives:** As components in gasoline and jet fuel to improve combustion properties and cold-flow performance.[\[1\]](#)[\[2\]](#)
- **Solvents:** In paints, coatings, and industrial cleaning formulations due to their specific solvency characteristics.[\[1\]](#)
- **Lubricants:** As base oils or additives in lubricant formulations to enhance viscosity index and low-temperature fluidity.
- **Cosmetics and Personal Care:** As emollients and solvents in skincare and haircare products, providing a light, non-greasy feel.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Chemical Intermediates: As precursors in the synthesis of other chemicals.[\[1\]](#)

Quantitative Data on C10 Alkanes

The branching of the carbon chain in C10 alkanes significantly influences their physical properties. The following tables summarize key quantitative data for n-decane and some of its branched isomers.

Table 1: Physicochemical Properties of Selected C10 Alkane Isomers

Compound	Molecular Formula	CAS Number	Melting Point (°C)	Boiling Point (°C)	Density (g/mL at 20°C)
n-Decane	C ₁₀ H ₂₂	124-18-5	-29.7	174.1	0.730
2-Methylnonane	C ₁₀ H ₂₂	871-83-0	-74.6	166.9	0.749
3-Methylnonane	C ₁₀ H ₂₂	5911-04-6	-	167.7	-
4-Methylnonane	C ₁₀ H ₂₂	17301-94-9	-	165.7	-
2,2,3,3-Tetramethylhexane	C ₁₀ H ₂₂	16747-31-2	-	158	-

Note: Data for some isomers is not readily available in the searched literature.

General Trends for Branched Isomers Compared to n-Decane:

- Boiling Point: Generally lower due to reduced surface area and weaker van der Waals forces.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Volatility: Higher, which is advantageous in applications like gasoline blending.[6]
- Octane Rating: Higher, making them valuable for enhancing the anti-knock properties of gasoline.[6]

Application-Specific Performance Data

Fuel Applications

C10 branched alkanes are particularly important in fuel formulations. Their lower freezing points are critical for jet fuel, while their higher octane ratings are beneficial for gasoline.

Table 2: Fuel-Related Properties of C10 Alkanes

Property	n-Decane	Branched C10 Isomers	Significance in Fuel Applications
Freezing Point	-29.7 °C	Can be as low as -99 °C (e.g., 4-methylnonane) and -113 °C (e.g., 4-methyl-octane, a C9 isomer)[6]	Crucial for preventing fuel solidification at high altitudes in aviation fuel.
Cetane Number	High	Generally lower than n-alkanes	A measure of diesel fuel ignition quality. Higher branching can lower the cetane number.
Octane Rating	Low	High	Improves anti-knock characteristics in gasoline engines.[6]

Solvent Applications

The solvency power of hydrocarbons can be estimated using the Kauri-Butanol (Kb) value. A higher Kb value indicates a stronger solvent. While specific Kb values for individual C10 branched alkanes are not widely published, aliphatic hydrocarbon solvents generally have Kb

values in the range of 30-40.[2][9][10][11][12] Aromatic solvents of a similar carbon number have higher Kb values.

Lubricant Applications

The Viscosity Index (VI) is a measure of how much a lubricant's viscosity changes with temperature. A higher VI indicates a more stable viscosity over a wider temperature range. Highly refined mineral oils and synthetic base oils, which can include branched alkanes, typically have higher VIs (120 or greater) compared to conventional mineral oils (95-100).[13][14][15][16][17] The presence of branched alkanes helps to resist gelling at low temperatures.[13]

Cosmetic Applications

In cosmetics, isoparaffins like C10-13 Isoparaffin are used as emollients and solvents. They provide a lightweight, non-greasy feel and enhance the spreadability of products.[3][4] These ingredients are considered non-comedogenic (do not clog pores) and have a low potential for skin irritation.[1][3]

Experimental Protocols

Synthesis of Branched C10 Alkanes from Biomass

This protocol describes a two-step process for synthesizing 4-methylnonane and 4-methyloctane from furfural and 3-pentanone, which can be derived from lignocellulosic biomass. The process involves an aldol condensation followed by hydrodeoxygenation (HDO).[6]

Step 1: Aldol Condensation of Furfural and 3-Pentanone

Objective: To produce the C-C coupled intermediate for subsequent conversion to branched alkanes.

Materials:

- Furfural
- 3-Pentanone

- Solid base catalyst (e.g., CaO or KF/Al₂O₃)
- Solvent (optional, can be performed solvent-free)
- Inert gas (e.g., Nitrogen)
- Reaction vessel (e.g., stirred tank reactor)

Procedure:

- Charge the reaction vessel with furfural, 3-pentanone, and the solid base catalyst.
- Purge the reactor with an inert gas.
- Heat the mixture to the desired reaction temperature (e.g., 120-150 °C) with stirring.
- Maintain the reaction for a specified time (e.g., 4-8 hours) to achieve high conversion.
- After the reaction, cool the mixture to room temperature.
- Separate the solid catalyst by filtration.
- The liquid product, containing the aldol condensation product, can be used directly in the next step or purified by distillation.

Step 2: Hydrodeoxygenation (HDO) of the Aldol Condensation Product

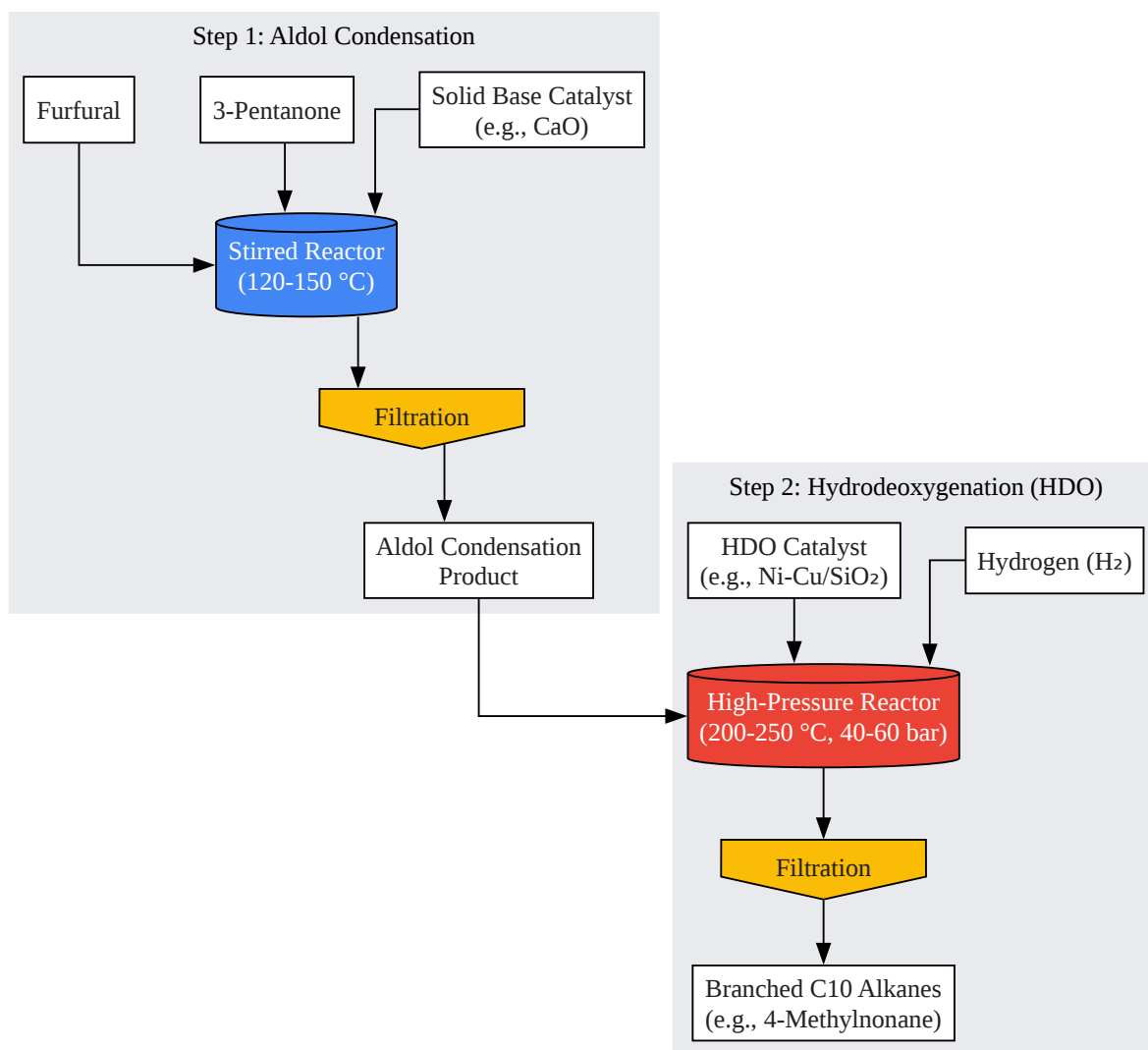
Objective: To remove oxygen atoms and saturate double bonds to yield branched alkanes.

Materials:

- Aldol condensation product from Step 1
- HDO catalyst (e.g., Ni-Cu/SiO₂)
- High-pressure reactor (e.g., autoclave)
- Hydrogen gas

Procedure:

- Load the aldol condensation product and the HDO catalyst into the high-pressure reactor.
- Seal the reactor and purge with hydrogen gas to remove air.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 40-60 bar).
- Heat the reactor to the reaction temperature (e.g., 200-250 °C) with vigorous stirring.
- Maintain the reaction for a specified time (e.g., 2-6 hours) until the reaction is complete.
- Cool the reactor to room temperature and carefully vent the excess hydrogen.
- Recover the liquid product and separate the catalyst by filtration.
- The resulting liquid is a mixture of branched alkanes (primarily 4-methylnonane and 4-methyl-octane), which can be purified by distillation.



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Caption: Workflow for the synthesis of branched C₁₀ alkanes from biomass-derived furfural.

Hydroisomerization of n-Decane

Objective: To convert linear n-decane into a mixture of branched C10 isomers to improve properties such as octane number and freezing point. This process is typically carried out over a bifunctional catalyst.[9]

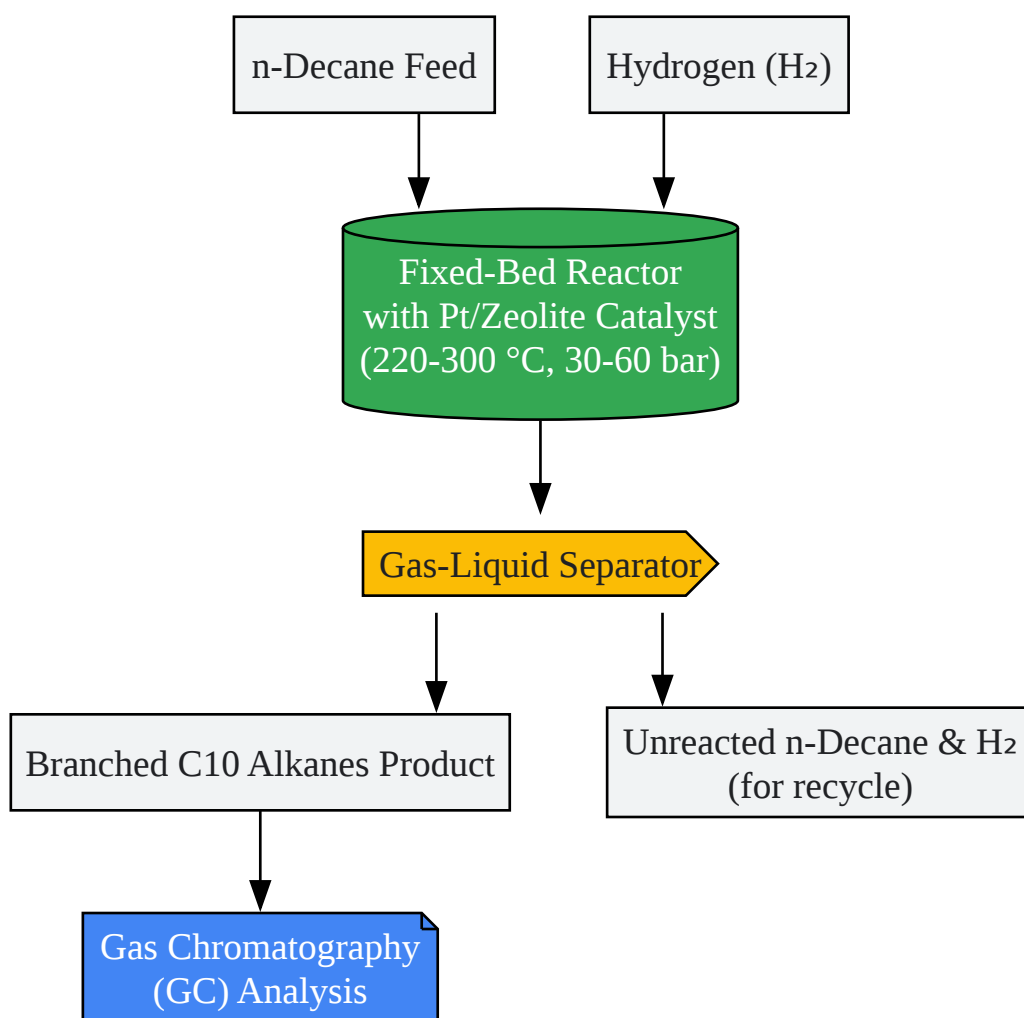
Materials:

- n-Decane
- Bifunctional catalyst (e.g., Pt/ZSM-22 or Pt/SAPO-11)
- Fixed-bed reactor
- Hydrogen gas
- Gas chromatograph (GC) for product analysis

Procedure:

- Catalyst Loading and Activation:
 - Load a packed bed of the bifunctional catalyst into the fixed-bed reactor.
 - Activate the catalyst in situ by heating under a flow of hydrogen at a specified temperature (e.g., 300-400 °C) for several hours to reduce the metal component.
- Reaction:
 - Cool the reactor to the desired reaction temperature (e.g., 220-300 °C).[18]
 - Introduce a continuous flow of hydrogen and n-decane vapor into the reactor at a controlled pressure (e.g., 30-60 bar) and liquid hourly space velocity (LHSV).[18]
 - The H₂/n-decane molar ratio is a critical parameter to control.
- Product Collection and Analysis:

- The reactor effluent, containing a mixture of unreacted n-decane, branched C10 isomers, and potentially some cracked products, is cooled to condense the liquid products.
- The liquid product is collected and analyzed by gas chromatography (GC) to determine the conversion of n-decane and the selectivity to various isomers.



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